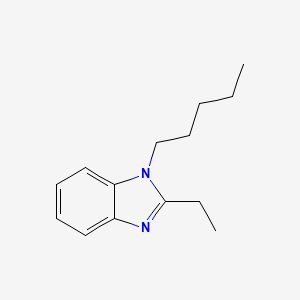

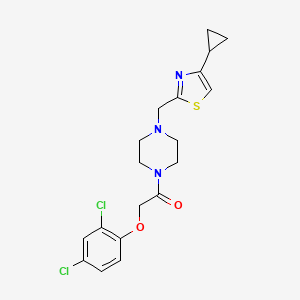

![molecular formula C11H19NO2 B3004106 (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine CAS No. 1937361-48-2](/img/structure/B3004106.png)

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex and may involve multiple steps. While the provided papers do not detail the synthesis of the specific compound, they do mention the synthesis of related compounds. For instance, an efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described, which could suggest that a similar approach might be applicable for synthesizing (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine .

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial in determining their reactivity and interactions. The papers do not provide information on the molecular structure of the specific compound , but they do imply that hydroxylamine can induce specific genetic alterations, which may be a result of its molecular interactions .

Chemical Reactions Analysis

Hydroxylamine and its derivatives are known to be involved in various chemical reactions. The first paper discusses the mutagenic specificity of hydroxylamine, suggesting that it can induce GC-to-AT base-pair transitions in genetic material . This indicates that hydroxylamine can interact with DNA, leading to mutations. The second paper does not directly relate to the compound but does discuss the amination power of a hydroxylamine derivative, which could be relevant for understanding the reactivity of (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are not explicitly discussed in the provided papers. However, the papers suggest that hydroxylamine can be used as an analytical tool for mutagenesis, which implies that it has distinct chemical properties that allow it to interact with genetic material . The efficiency of amination reactions discussed in the second paper also points to the reactivity of hydroxylamine derivatives, which is an important aspect of their chemical properties .

科学的研究の応用

Mutagenesis Studies

- Hydroxylamine-induced mutations in Neurospora crassa indicate that most mutations arise from a GC-to-AT base-pair transition. This finding suggests the potential of hydroxylamine derivatives like (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine in genetic studies and mutagenesis research (Malling, 2009).

Synthesis of Sulfonamide Derivatives

- The electrochemical generation of hydroxyimino-cyclohexa-dien-ylidene haloniums, a process relevant to hydroxylamine derivatives, has been used in synthesizing new halo-N-hydroxysulfonamide derivatives. This development underscores the utility of hydroxylamine compounds in the field of synthetic chemistry (Goljani et al., 2020).

Development of Aza-aromatic Hydroxylamine Derivatives

- The use of hydroxylamine-O-sulfonic acid in the synthesis of heteroaromatic hydroxylamine-O-sulfonates shows the role of hydroxylamine derivatives in advanced organic synthesis, particularly in nucleophilic addition-electrophilic cyclization processes (Sączewski et al., 2011).

Biological and Neurological Research

- Studies on hydroxylamine derivatives have shown their potential in inducing neurotransmitter release from hippocampal slices, suggesting applications in neurological research and understanding neurotransmission processes (Lonart et al., 1992).

Anticancer Activity in Novel Compounds

- The synthesis of spiro compounds, which can include hydroxylamine derivatives, has shown potential in creating compounds with significant anticancer activity. This opens avenues in medicinal chemistry and drug development (Klioze et al., 1977).

Chemical Tools for Biological Sensing

- Hydroxylamine derivatives have been used in creating chemical tools like rhodamine spiroamides for detecting specific ions, highlighting their applicability in biochemistry and analytical chemistry (Dhara et al., 2014).

Chemical Synthesis and Organic Chemistry Applications

- Research involving hydroxylamine derivatives extends into the field of organic synthesis, where they are used in the synthesis of various functionalized compounds. This includes their role in the synthesis of highly substituted multifunctionalized 2,3-dihydroisoxazoles and derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane (Yu et al., 2010; Rowicki et al., 2019)(Rowicki et al., 2019).

特性

IUPAC Name |

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-10-8-9(12-13)11(10)6-4-3-5-7-11/h10,13H,2-8H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFCOHCXACPMDW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=NO)C12CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1C/C(=N\O)/C12CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)

![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)